molecular formula C16H17FN2O4S B297053 N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

货号 B297053
分子量: 352.4 g/mol
InChI 键: OKJMYJBJHZLQDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to visualize hypoxic regions in tumors and other tissues.

作用机制

FMISO binds to proteins that are upregulated in hypoxic conditions, such as carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. FMISO is reduced in hypoxic conditions, forming a reactive intermediate that binds covalently to proteins. This covalent binding results in the accumulation of FMISO in hypoxic regions of tumors, which can be visualized using N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.
Biochemical and Physiological Effects
FMISO has been shown to be safe and well-tolerated in clinical trials. It is rapidly cleared from the body, with a half-life of approximately 2 hours. FMISO does not have any known pharmacological effects, as it is used solely as a diagnostic imaging agent.

实验室实验的优点和局限性

FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging is highly sensitive and specific for hypoxic regions of tumors, allowing for accurate visualization of tumor hypoxia. FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging can also be used to monitor therapeutic response, as changes in FMISO uptake can indicate changes in tumor hypoxia.
One limitation of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging is its limited spatial resolution, which can make it difficult to distinguish between hypoxic regions of tumors and other tissues. Additionally, FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging requires specialized equipment and expertise, which can limit its availability and accessibility.

未来方向

For FMISO research include the development of new radiopharmaceuticals that can target specific hypoxia-related proteins, such as CAIX. Additionally, the use of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging in combination with other imaging modalities, such as MRI and CT, may improve the accuracy and specificity of tumor hypoxia visualization. Finally, the development of new therapeutic strategies that target hypoxic regions of tumors may be informed by FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.

合成方法

FMISO is synthesized from 3-fluoroaniline and 4-methoxybenzenesulfonyl chloride in a two-step process. In the first step, 3-fluoroaniline is reacted with sodium hydroxide to form the corresponding sodium salt. In the second step, the sodium salt is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with N-methylglycine to form FMISO.

科学研究应用

FMISO is used in N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging to visualize hypoxic regions in tumors and other tissues. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. FMISO accumulates in hypoxic regions of tumors due to its ability to bind to proteins that are upregulated in hypoxic conditions. By visualizing hypoxic regions in tumors, FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging can help guide treatment decisions and monitor therapeutic response.

属性

分子式

C16H17FN2O4S

分子量

352.4 g/mol

IUPAC 名称

N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-13-5-3-4-12(17)10-13)24(21,22)15-8-6-14(23-2)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)

InChI 键

OKJMYJBJHZLQDP-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC

规范 SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。